molecular formula C12H8N2O2S2 B2641531 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 878465-71-5

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B2641531
CAS No.: 878465-71-5
M. Wt: 276.33
InChI Key: JELLTOYBWRCVJL-UHFFFAOYSA-N
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Description

2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C12H8N2O2S2. It has an average mass of 276.334 Da and a monoisotopic mass of 276.002716 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d][1,3]thiazole core, which is a bicyclic system containing a five-membered thiazole ring fused to a five-membered thiophene ring. The molecule also contains a carboxylic acid group at the 5-position of the thiazole ring and an aniline group at the 2-position of the thiophene ring .

Scientific Research Applications

Chiral Complex Synthesis

Chiral 3-(2′-imidazolinyl)anilines, which share structural motifs with 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid, have been synthesized and used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes through aryl C–H bond activation. These complexes are characterized by their potential in asymmetric synthesis and catalysis, showcasing the versatility of similar structures in organometallic chemistry (Yang et al., 2011).

Anticancer Activity

Thiophene derivatives, closely related to this compound, have demonstrated promising anticancer activities. The synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their in vitro cytotoxicity against several cancer cell lines highlight the potential of these structures in developing new anticancer agents (Atta & Abdel‐Latif, 2021).

Solar Energy Conversion

The development of low-energy-gap organic dyes incorporating polycyclic aromatic hydrocarbons, similar to the core structure of this compound, for efficient sunlight to electricity conversion demonstrates the application of these compounds in renewable energy technologies. Such dyes have achieved high power conversion efficiencies, illustrating the compound's relevance in photovoltaic cells (Yao et al., 2015).

Properties

IUPAC Name

2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S2/c15-11(16)9-6-8-10(17-9)14-12(18-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLTOYBWRCVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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